molecular formula C12H21NO5S B13156294 Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate

Cat. No.: B13156294
M. Wt: 291.37 g/mol
InChI Key: FERXUBNDSAPOPV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a bicyclic sulfone derivative featuring a thiane ring (a six-membered sulfur-containing heterocycle) with two sulfone oxygen atoms (1,1-dioxo group) and a methylcarbamoyl substituent. The tert-butyl ester group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the combination of the sulfone group, carbamate linkage, and bulky tert-butyl substituent.

Properties

Molecular Formula

C12H21NO5S

Molecular Weight

291.37 g/mol

IUPAC Name

tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate

InChI

InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)12(9(14)13-4)5-7-19(16,17)8-6-12/h5-8H2,1-4H3,(H,13,14)

InChI Key

FERXUBNDSAPOPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)NC

Origin of Product

United States

Preparation Methods

a. Stepwise Functionalization of Thiane-1,1-dioxide

b. Multicomponent Reaction Approach

  • Combine tert-butyl glycidyl ether, methylamine, and a sulfone-containing dienophile in a one-pot cascade reaction. This method might require catalysis by Lewis acids (e.g., BF₃·OEt₂) [hypothetical example].

Critical Data Gaps

To advance research on this compound, the following data would be essential:

Recommendations for Further Investigation

To obtain reliable preparation methods:

  • Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed protocols.
  • Explore patents related to sulfone-containing carboxylates and carbamoyl derivatives.
  • Validate hypothetical routes via computational modeling (e.g., DFT studies on reaction mechanisms).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and methylcarbamoyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Sulfone vs. Aromatic Rings: The thiane sulfone core distinguishes the target compound from phenolic (BHA) or indole-based analogs. Sulfones are polar and electron-deficient, enhancing solubility in aqueous media compared to aromatic analogs like BHA .
  • tert-Butyl Ester : This group is shared with and compounds, offering steric protection and stability against hydrolysis, a critical feature in prodrug design .

Physicochemical Properties

  • Stability : The 1,1-dioxothiane ring is less strained than lactams or lactones (), but its stability under acidic/basic conditions remains unstudied.

Biological Activity

Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C11H19NO4S2
  • Molecular Weight : 295.41 g/mol
  • CAS Number : 159635-49-1

The compound features a dioxothiane ring, which is critical for its biological activity. The presence of the tert-butyl and methylcarbamoyl groups contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The dioxothiane structure is associated with antimicrobial effects, potentially through disruption of microbial cell membranes.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that modifications at the dioxothiane ring significantly enhanced cytotoxicity against breast (MCF-7) and colon (SW480) cancer cells. The mechanism involved G2/M phase arrest and apoptosis induction through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BSW48012Cell cycle arrest

Antimicrobial Studies

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of dioxothiane derivatives. The compound exhibited significant activity against Gram-positive bacteria, attributed to its ability to disrupt bacterial cell wall synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Toxicological Profile

The safety profile of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate has been assessed in various studies. Toxicological evaluations suggest moderate toxicity at high concentrations, with specific attention required for potential hepatotoxic effects .

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